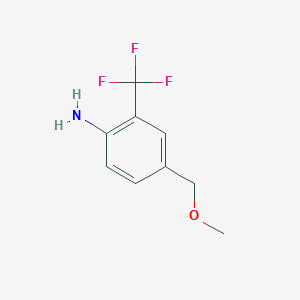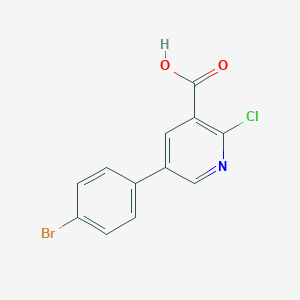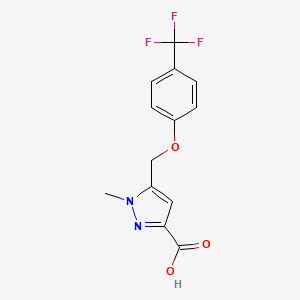
1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% (MTP-PCA) is an organic compound that is used for a variety of scientific and research purposes. It is a white, crystalline solid that is water-soluble and has a melting point of 140°C. MTP-PCA is used in a number of applications, including synthesis and research in the fields of organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including drugs and other pharmaceuticals. It is also used in the synthesis of biologically active compounds, such as peptides, peptidomimetics, and peptidoglycans. Additionally, it is used in the synthesis of fluorescent dyes and other materials for use in microscopy and other imaging techniques.
Wirkmechanismus
1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% is an organic compound that acts as a catalyst in the reactions of organic compounds. It acts as a proton donor, which helps to facilitate the formation of new bonds between molecules. This process is known as proton transfer and is essential for the synthesis of many organic compounds.
Biochemical and Physiological Effects
1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% can induce apoptosis in certain cancer cell lines, suggesting that it may have potential as a therapeutic agent for certain types of cancer. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects in vitro, suggesting that it may have potential as an anti-inflammatory and anti-oxidant agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% is a highly versatile compound that is used in a variety of laboratory experiments. Its advantages include its low toxicity, low cost, and ease of use. However, it is important to note that 1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% is a highly reactive compound and should be handled with care. Additionally, it is important to note that 1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% is not water-soluble and should not be used in aqueous solutions.
Zukünftige Richtungen
The potential applications of 1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% are vast and are still being explored. Some potential future directions for research include further exploration of its potential as a therapeutic agent for certain types of cancer, as well as its potential as an anti-inflammatory and anti-oxidant agent. Additionally, further research could be done to explore its potential applications in the synthesis of other organic compounds, such as peptides and peptidomimetics. Finally, further research could be done to explore the potential applications of 1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% in the synthesis of fluorescent dyes and other materials for use in microscopy and other imaging techniques.
Synthesemethoden
1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% is synthesized via a two-step process. The first step involves the reaction of 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (MPCA) with 4-trifluoromethylphenol (TFMP) in the presence of sulfuric acid. This reaction produces a trifluoromethylated pyrazole derivative, which is then reacted with anhydrous sodium acetate and acetic acid to yield the final product, 1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95%.
Eigenschaften
IUPAC Name |
1-methyl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-18-9(6-11(17-18)12(19)20)7-21-10-4-2-8(3-5-10)13(14,15)16/h2-6H,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRYZGLLGKNEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)COC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


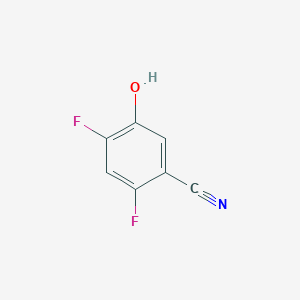
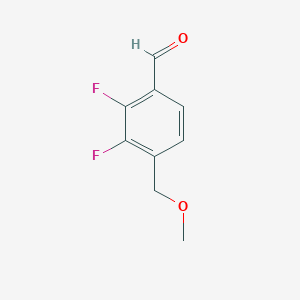

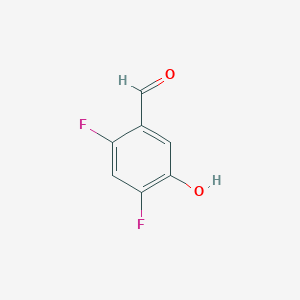

![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)
![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)
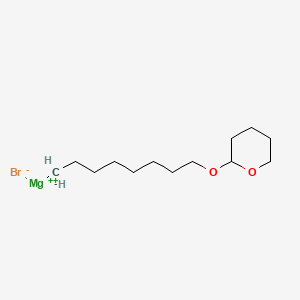
![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)
